molecular formula C5H11NS B146239 2,2-Dimethylpropanethioamide CAS No. 630-22-8

2,2-Dimethylpropanethioamide

Cat. No.: B146239
CAS No.: 630-22-8
M. Wt: 117.22 g/mol
InChI Key: FJZJUSOFGBXHCV-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanethioamide is an organic compound with the molecular formula C₅H₁₁NS. It is known for its distinctive structure, which includes a thioamide group attached to a neopentyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of trimethylamine with Lawesson’s reagent in tetrahydrofuran at 80°C under an inert atmosphere. The reaction typically proceeds for about four hours, and the product is purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

2,2-Dimethylpropanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2,2-Dimethylthiopropionamide
  • Neopentanethioamide
  • Thiopivalamide

Comparison: 2,2-Dimethylpropanethioamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it exhibits higher selectivity in certain chemical reactions and has broader applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

2,2-dimethylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJUSOFGBXHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388714
Record name 2,2-dimethylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-22-8
Record name 2,2-Dimethylpropanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 630-22-8
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Record name 2,2-dimethylpropanethioamide
Source EPA DSSTox
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Record name 2,2-dimethylpropanethioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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